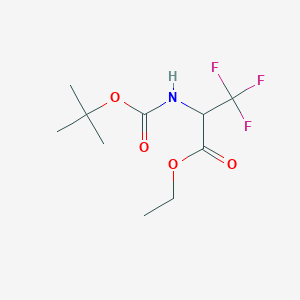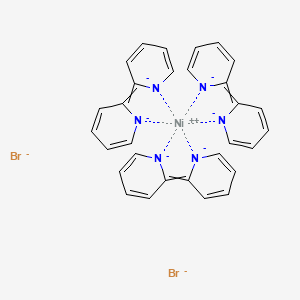
nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide is a coordination complex that features nickel in the +2 oxidation state. This compound is characterized by the presence of two pyridine-derived ligands and two bromide ions. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it a subject of study in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide typically involves the reaction of nickel(II) bromide with pyridine-derived ligands under controlled conditions. One common method involves dissolving nickel(II) bromide in a suitable solvent, such as ethanol or acetonitrile, and then adding the pyridine-derived ligands. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the pyridine-derived ligands or bromide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of other ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide has several scientific research applications:
Material Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent or a probe for studying biological systems.
Mechanism of Action
The mechanism by which nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide exerts its effects depends on the specific application. In catalysis, the nickel center often undergoes redox cycles, facilitating the formation and breaking of chemical bonds. The pyridine-derived ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. In biological systems, the compound may interact with proteins or nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Nickel(II) dichloride complexes with pyridine-derived ligands: These compounds have similar coordination environments but differ in the halide ligands.
Nickel(II) complexes with imidazo[1,5-a]pyridine ligands: These complexes exhibit different electronic properties due to the presence of imidazo[1,5-a]pyridine ligands.
Uniqueness
Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide is unique due to its specific ligand environment and the presence of bromide ions. This combination imparts distinct reactivity and stability, making it suitable for specific catalytic and material science applications.
Properties
Molecular Formula |
C30H24Br2N6Ni-6 |
|---|---|
Molecular Weight |
687.1 g/mol |
IUPAC Name |
nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide |
InChI |
InChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q3*-2;;;+2/p-2 |
InChI Key |
RIWAVFPNUXMZFW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.[Ni+2].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)
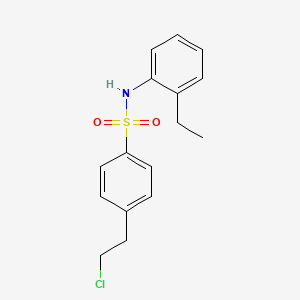
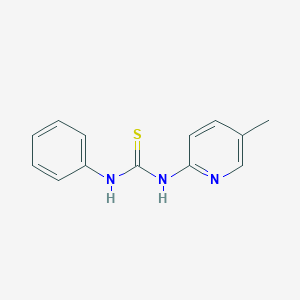
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
![3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B12448629.png)
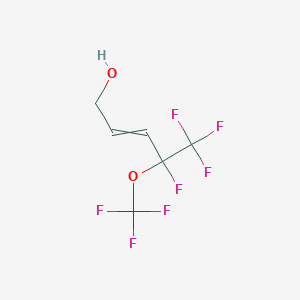
![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)

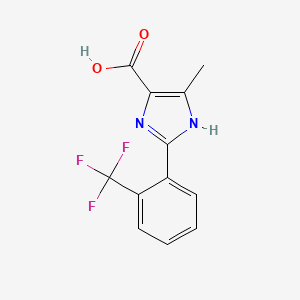
![2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12448664.png)
![2-bromo-N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamothioyl}benzamide](/img/structure/B12448669.png)

![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
